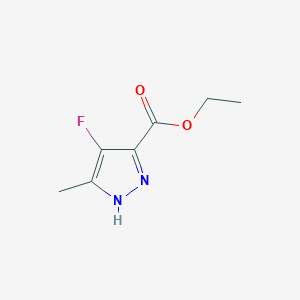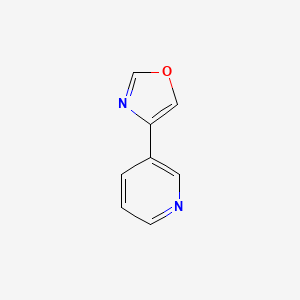![molecular formula C8H14BI B3029564 9-Iodo-9-borabicyclo[3.3.1]nonane CAS No. 70145-42-5](/img/structure/B3029564.png)
9-Iodo-9-borabicyclo[3.3.1]nonane
Vue d'ensemble
Description
9-Iodo-9-borabicyclo[3.3.1]nonane is an organoborane compound known for its utility in organic synthesis. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, which is widely used as a hydroboration reagent. The presence of the iodine atom in this compound enhances its reactivity and makes it a valuable intermediate in various chemical transformations.
Mécanisme D'action
Target of Action
The primary target of 9-Iodo-9-borabicyclo[3.3.1]nonane, also known as 9-BBN, is carbodiimides . It acts as a metal-free catalyst for the hydroboration of carbodiimides .
Mode of Action
9-BBN interacts with its targets through a process known as hydroboration . This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond . The commercial 9-BBN dimer is used as a catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have proposed a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .
Biochemical Pathways
The hydroboration reaction catalyzed by 9-BBN affects the carbodiimide biochemical pathway . The reaction proceeds via a 1,4-hydroboration of the enone and B-O/B-H transborylation with HBpin, enabling catalyst turnover .
Pharmacokinetics
It exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Result of Action
The result of 9-BBN’s action is the formation of organoboranes . These compounds can be converted to various functional groups, enabling the synthesis of a variety of organic compounds . The hydroboration reaction exhibits remarkable regio-, chemo-, and stereoselectivity .
Action Environment
9-BBN is thermally stable and less sensitive to oxygen and water compared to other dialkyl boranes . This stability influences its action, efficacy, and stability. It should be kept dry and away from oxidizing agents such as nitrates, oxidizing acids, chlorine bleaches, pool chlorine, etc, as ignition may result .
Analyse Biochimique
Biochemical Properties
9-Iodo-9-borabicyclo[3.3.1]nonane has been found to exhibit remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions . It interacts with various enzymes and proteins, and these interactions are often characterized by the formation of a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .
Molecular Mechanism
The molecular mechanism of this compound involves a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits good thermal stability and stability in the presence of oxygen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
9-Iodo-9-borabicyclo[3.3.1]nonane can be synthesized through the iodination of 9-borabicyclo[3.3.1]nonane. The typical synthetic route involves the reaction of 9-borabicyclo[3.3.1]nonane with iodine in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under controlled conditions to ensure the selective formation of the iodo derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
9-Iodo-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different organoborane derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The boron center can be reduced to form different boron-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkyl or aryl halides, and the reactions are typically carried out in polar solvents like tetrahydrofuran.
Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions, with conditions including the presence of a base and a suitable solvent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various organoborane derivatives.
Coupling Reactions: Biaryl compounds or other carbon-carbon bonded structures.
Reduction Reactions: Reduced boron-containing compounds.
Applications De Recherche Scientifique
9-Iodo-9-borabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Its derivatives are explored for potential biological activities and as probes in biochemical studies.
Medicine: Research is ongoing to investigate its potential use in drug development and as a precursor for boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials and as a reagent in various industrial chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane: The parent compound, widely used as a hydroboration reagent.
9-Alkyl-9-borabicyclo[3.3.1]nonane: Derivatives with alkyl groups, used in similar hydroboration reactions.
9-Aryl-9-borabicyclo[3.3.1]nonane: Derivatives with aryl groups, used in coupling reactions.
Uniqueness
9-Iodo-9-borabicyclo[3.3.1]nonane is unique due to the presence of the iodine atom, which significantly enhances its reactivity compared to other derivatives. This makes it particularly valuable in substitution and coupling reactions, where the iodine atom can be selectively replaced or utilized to form new bonds.
Propriétés
IUPAC Name |
9-iodo-9-borabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BI/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYIUFDUYUYPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342057 | |
| Record name | 9-Iodo-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70145-42-5 | |
| Record name | 9-Iodo-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)










![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, heptasodium salt](/img/structure/B3029500.png)

